Unique Role as Direct Alpidem Precursor
CAS 365213-33-8 is the direct synthetic precursor to Alpidem (6-chloro-2-(4-chlorophenyl)-N,N-dipropylimidazo[1,2-a]pyridine-3-acetamide) via a one-step acylation reaction. The 6-chloro and 4-chlorophenyl groups are essential structural features of the final drug molecule. Its closest in-class comparator, the des-6-chloro analog 2-(4-chlorophenyl)-N,N-dimethylimidazo[1,2-a]pyridine-3-methanamine (CAS 338415-39-7), cannot be transformed into Alpidem because the 6-position chlorine atom is required for the final product's interaction with the GABA-A receptor and for the correct synthetic pathway [1].
| Evidence Dimension | Synthetic Utility for Alpidem Production |
|---|---|
| Target Compound Data | Direct, one-step acylation precursor to Alpidem; molecule contains both the 6-chloro and 4-chlorophenyl required in the final drug [1]. |
| Comparator Or Baseline | CAS 338415-39-7 (des-6-chloro analog) – lacks the 6-chloro, therefore cannot yield Alpidem through the same synthetic route [1]. |
| Quantified Difference | Qualitative but absolute: target compound is productive in Alpidem synthesis; comparator is not. |
| Conditions | Synthetic route described in U.S. Patent US4382938A; Alpidem synthesis from the acetic acid derivative of the same core. |
Why This Matters
For laboratories synthesizing Alpidem or its derivatives for GABA-A research, only CAS 365213-33-8 provides the correct halogenation pattern necessary for the final active pharmaceutical ingredient.
- [1] Kaplan, J.-P.; George, P. Imidazo[1,2-a]pyridine derivatives and their application as pharmaceuticals. U.S. Patent US4382938A, May 10, 1983. View Source
